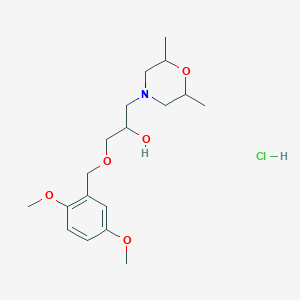

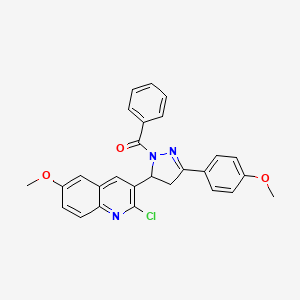

![molecular formula C13H12ClNO3 B2997798 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid CAS No. 937604-82-5](/img/structure/B2997798.png)

2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

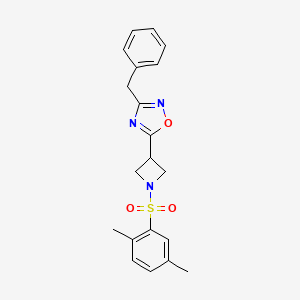

The compound “2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid” is a complex organic molecule with the molecular formula C13H12ClNO3 . It contains a total of 31 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a cyclohexene ring with a ketone and a chlorine atom attached, as well as a benzene ring with an amino group and a carboxylic acid group attached . The molecule has a total of 31 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .Scientific Research Applications

Development of Novel Fluorescence Probes

2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) are developed as fluorescence probes to detect selectively highly reactive oxygen species (hROS). These compounds, related to the chemical structure , offer tools for studying the roles of hROS in various biological and chemical applications, demonstrating their utility in detecting and differentiating reactive oxygen species in living cells (Setsukinai et al., 2003).

Crystallography and Hydrogen Bonding

Studies on compounds like 2-Amino-5-chloropyridine–benzoic acid reveal intricate details of hydrogen bonding and molecular structures, providing insights into the formation of cyclic R2 2(8) hydrogen-bonded motifs. This research underscores the significance of molecular interactions in the development of new materials and pharmaceutical compounds (Hemamalini & Fun, 2010).

Polymorphism and Cocrystal Formation

Research into the polymorphism and cocrystal salt formation of derivatives of 2-((2,6-dichlorophenyl)amino)benzoic acid, such as the potential non-steroidal anti-inflammatory drug 2-DCABA, contributes to the pharmaceutical sciences by exploring the effects of structural modifications on drug properties (Zhoujin et al., 2022).

Environmental Chemistry and Water Purification

In environmental chemistry, derivatives of benzoic acid have been studied for their role in the photodecomposition of chlorobenzoic acids, highlighting the potential for environmental remediation and water purification techniques. This research provides a basis for understanding the degradation pathways of organic pollutants (Crosby & Leitis, 1969).

Biosynthesis and Biological Activities

The biosynthesis and microbial production of compounds like 3-amino-benzoic acid, utilizing derivatives of benzoic acid, demonstrate the potential for engineering microbial systems for the production of valuable chemical compounds. This approach offers insights into metabolic engineering and the sustainable production of important building blocks (Zhang & Stephanopoulos, 2016).

Mechanism of Action

Target of Action

The primary target of 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is p-hydroxyphenylpyruvatedioxygenase (HPPD) . HPPD is an enzyme present in plants and plays a crucial role in the catabolism of tyrosine, a type of amino acid .

Mode of Action

This compound belongs to the triketone class of herbicides . Its mode of action is the inhibition of HPPD . By inhibiting HPPD, it prevents the breakdown of tyrosine, thereby disrupting the normal metabolic processes in plants .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine catabolism pathway . This disruption can lead to a deficiency in the molecules that plants need for their growth and development, which are normally produced from the components of tyrosine .

Result of Action

The result of the action of 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is the bleaching of plants . This is due to the disruption of the tyrosine catabolism pathway, which leads to a deficiency in the molecules necessary for plant growth and development .

properties

IUPAC Name |

2-[(2-chloro-3-oxocyclohexen-1-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c14-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)13(17)18/h1-2,4-5,15H,3,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBETOJGFRLIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)Cl)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)

![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)

![4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2997737.png)